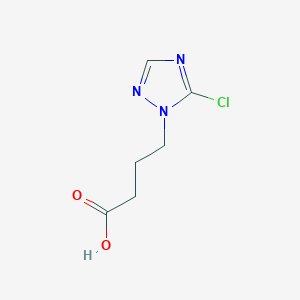
4-hydroxy-3-(1-(4-methoxyphenyl)-2-nitroethyl)-6-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of organic compounds typically involves the formation of a new carbon-carbon bond. The process often involves a catalyst to initiate the reaction and control the reaction rate .Molecular Structure Analysis
The molecular structure of an organic compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Organic compounds can undergo a wide range of chemical reactions, including substitution reactions, addition reactions, elimination reactions, and rearrangement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of organic compounds, such as melting point, boiling point, solubility, and reactivity, can be determined using various analytical techniques .Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
Studies on related compounds focus on understanding their metabolism, disposition, and pharmacokinetics in humans and animals. For example, research on the metabolism of norepinephrine in humans using deuterium labelling explores the conversion pathways and elimination of metabolites, shedding light on the metabolic fate of similar compounds (Mårdh, Sjöquist, & Änggård, 1981).
Environmental Exposure and Toxicology
Investigations into the environmental exposure to organophosphorus and pyrethroid pesticides highlight the ubiquity of chemical pollutants and their potential neurotoxic effects, especially in children. Such studies are crucial for developing public health policies and understanding the risk associated with exposure to synthetic chemicals (Babina, Dollard, Pilotto, & Edwards, 2012).
Analytical Detection and Identification
Research also encompasses the development of analytical methods for detecting and quantifying metabolites of pharmacologically active compounds. For instance, identifying urinary metabolites of novel psychoactive substances like RCS-4 provides insights into their metabolic pathways and aids in the forensic analysis of drug intoxication cases (Kavanagh, Grigoryev, Melnik, & Simonov, 2012).
Endocrine Disruption Studies
The study of endocrine-disrupting compounds, such as nonylphenols, in food demonstrates the pervasive nature of these chemicals and their potential impact on human health. Analyzing the presence and concentration of such compounds in the food supply is critical for assessing dietary exposure and its implications for endocrine system function (Guenther, Heinke, Thiele, Kleist, Prast, & Raecker, 2002).
Mécanisme D'action
Target of Action
A structurally related compound, apocynin, is known to inhibit nadph oxidase activity . This enzyme reduces O2 to superoxide, which can be used by the immune system to kill bacteria and fungi .
Mode of Action
Based on the related compound apocynin, it can be inferred that it might interact with its targets to prevent the production of superoxide in human agranulocytes or neutrophilic granulocytes .
Biochemical Pathways
A related compound, 3-(4-hydroxy-3-methoxyphenyl) propionic acid, has been shown to improve hepatic lipid metabolism via gpr41 . This suggests that the compound might have a role in lipid metabolism.
Pharmacokinetics
Related compounds such as 1-propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl) and 2-propanone, 1-(4-hydroxy-3-methoxyphenyl) have been studied . These compounds have similar structures and might share similar pharmacokinetic properties.
Result of Action
A related compound, 3-(4-hydroxy-3-methoxyphenyl) propionic acid, has been shown to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-hydroxy-3-[1-(4-methoxyphenyl)-2-nitroethyl]-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c1-9-7-13(17)14(15(18)22-9)12(8-16(19)20)10-3-5-11(21-2)6-4-10/h3-7,12,17H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIVZSYBWRUIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(C[N+](=O)[O-])C2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2781804.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2781806.png)
![N1-((4-hydroxychroman-4-yl)methyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2781808.png)
![Benzo[d][1,3]dioxol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2781809.png)
![Methyl 4-[(4-ethylphenyl)methoxy]benzoate](/img/structure/B2781810.png)

![4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2781813.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline](/img/structure/B2781814.png)

![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B2781817.png)
![3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2781822.png)
